3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Structural Analysis and Ligand Design
Research on pyridine-based macrocycles, including those related to 3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane, demonstrates their potential in creating ion-selective electrodes. These macrocycles, which incorporate nitrogen, oxygen, and sulfur, have been studied for their structural characteristics, indicating their utility in sensor technology and ligand design for metal ion detection (J. Casabó et al., 1991).
Catalysis and Organic Synthesis
Nickel(II) complexes derived from related ligands show promise in catalysis, highlighting the role of such structures in facilitating chemical reactions. The study of these complexes provides insights into the design of catalytic systems for organic synthesis, underscoring the importance of nitrogen-containing bicyclic compounds in developing new catalytic processes (D. X. West et al., 1986).
Synthesis of Sulfoxides
The oxidation of sulfides to sulfoxides using complexes related to this compound showcases the compound's utility in selective oxidation reactions. This method offers a novel approach to incorporating oxygen isotopes into sulfoxides, contributing to advancements in synthetic organic chemistry (S. Ōae et al., 1966).
Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from compounds structurally similar to this compound demonstrates their potential in asymmetric synthesis. These findings indicate the significance of such bicyclic compounds in the preparation of chiral auxiliaries and intermediates for stereoselective reactions (J. Martens & S. Lübben, 1991).
Alkaloid Synthesis
The transformation of 3-hydroxy-4-pyrones into 4-methoxy-3-oxidopyridinium ylides, followed by cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, highlights the role of compounds similar to this compound in alkaloid synthesis. This methodology provides a pathway to highly substituted structures, potentially leading to the synthesis of tropane alkaloids, which are of significant interest in medicinal chemistry (Antonio Rumbo et al., 1996).
Mechanism of Action
Safety and Hazards
As with any chemical compound, appropriate safety measures should be taken when handling TFMP derivatives. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyridin-2-yl]oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-2-1-5-17-12(10)19-11-8-18-6-3-9(11)4-7-18/h1-2,5,9,11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRCTVWTHVECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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